molecular formula C6H10N2O2 B12553190 N-[1-[ethenyl(formyl)amino]ethyl]formamide CAS No. 142450-71-3

N-[1-[ethenyl(formyl)amino]ethyl]formamide

Cat. No.: B12553190
CAS No.: 142450-71-3
M. Wt: 142.16 g/mol
InChI Key: JAUTZNDHIHSRJG-UHFFFAOYSA-N
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Description

N-[1-[ethenyl(formyl)amino]ethyl]formamide is an organic compound that belongs to the class of formamides. Formamides are valuable intermediates in synthetic and industrial organic chemistry, often used in pharmacological syntheses and as building blocks in various chemical reactions . This compound is characterized by the presence of both ethenyl and formyl groups attached to an aminoethyl chain, making it a versatile reagent in organic transformations.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-[ethenyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted formamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-[ethenyl(formyl)amino]ethyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[ethenyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with enzymes and proteins, modulating their activity and function. The ethenyl group can also participate in polymerization reactions, contributing to the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    N-formylmorpholine: Another formamide compound used in similar applications.

    N,N-dimethylformamide: A widely used solvent in organic synthesis.

    N-formylpiperidine: Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-[1-[ethenyl(formyl)amino]ethyl]formamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic and industrial processes, distinguishing it from other formamide compounds.

Properties

CAS No.

142450-71-3

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

N-[1-[ethenyl(formyl)amino]ethyl]formamide

InChI

InChI=1S/C6H10N2O2/c1-3-8(5-10)6(2)7-4-9/h3-6H,1H2,2H3,(H,7,9)

InChI Key

JAUTZNDHIHSRJG-UHFFFAOYSA-N

Canonical SMILES

CC(NC=O)N(C=C)C=O

Origin of Product

United States

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